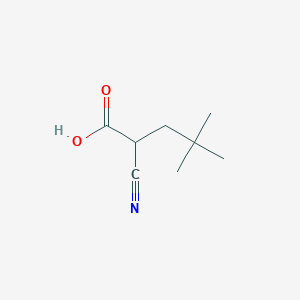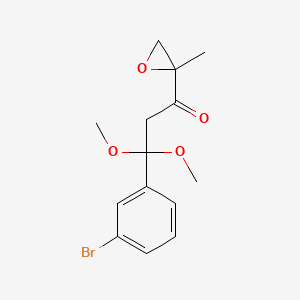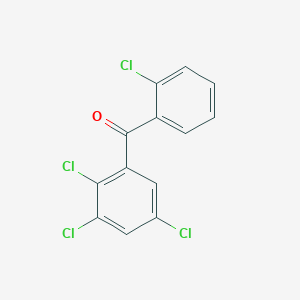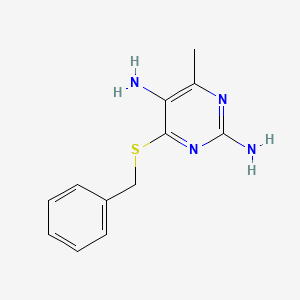
4-(Benzylsulfanyl)-6-methylpyrimidine-2,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzylsulfanyl)-6-methylpyrimidine-2,5-diamine is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a benzylsulfanyl group attached to the pyrimidine ring, along with two amino groups at positions 2 and 5, and a methyl group at position 6
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylsulfanyl)-6-methylpyrimidine-2,5-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloropyrimidine-2,5-diamine and benzyl mercaptan.
Nucleophilic Substitution: The key step involves the nucleophilic substitution reaction where the chlorine atom in 4-chloropyrimidine-2,5-diamine is replaced by the benzylsulfanyl group from benzyl mercaptan. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzylsulfanyl)-6-methylpyrimidine-2,5-diamine can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced under specific conditions to modify the functional groups, although detailed reduction reactions are less common.
Substitution: The amino groups in the pyrimidine ring can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Substitution: Electrophiles such as alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Substitution: Alkylated or acylated derivatives
Applications De Recherche Scientifique
Medicinal Chemistry: The compound exhibits promising biological activities, including antimalarial and antimicrobial properties.
Biological Studies: The compound’s ability to interact with biological targets makes it a valuable tool for studying enzyme inhibition and receptor binding.
Industrial Applications: Its chemical properties make it suitable for use in the synthesis of other complex molecules, which can be applied in the pharmaceutical and agrochemical industries.
Mécanisme D'action
The mechanism of action of 4-(Benzylsulfanyl)-6-methylpyrimidine-2,5-diamine involves its interaction with specific molecular targets. For instance, its antimalarial activity is attributed to the inhibition of hemozoin formation in Plasmodium parasites . Hemozoin is a byproduct of hemoglobin digestion in malaria parasites, and its inhibition disrupts the parasite’s life cycle. The compound’s structure-activity relationship (SAR) studies have shown that the benzylsulfanyl group plays a crucial role in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Benzylsulfanyl-1,3-oxazole
- 4-Benzylsulfanyl-1,3-thiazole
Comparison
Compared to other similar compounds, 4-(Benzylsulfanyl)-6-methylpyrimidine-2,5-diamine stands out due to its unique combination of functional groups, which contribute to its distinct biological activities. While 4-Benzylsulfanyl-1,3-oxazole and 4-Benzylsulfanyl-1,3-thiazole also exhibit significant biological properties, the presence of the pyrimidine ring in this compound enhances its potential for medicinal applications .
Propriétés
Numéro CAS |
90072-38-1 |
|---|---|
Formule moléculaire |
C12H14N4S |
Poids moléculaire |
246.33 g/mol |
Nom IUPAC |
4-benzylsulfanyl-6-methylpyrimidine-2,5-diamine |
InChI |
InChI=1S/C12H14N4S/c1-8-10(13)11(16-12(14)15-8)17-7-9-5-3-2-4-6-9/h2-6H,7,13H2,1H3,(H2,14,15,16) |
Clé InChI |
GXRVBSKXIPHOIF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=N1)N)SCC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-2-carboxylate](/img/structure/B14378070.png)
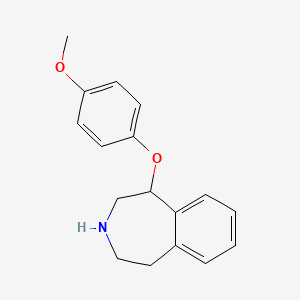

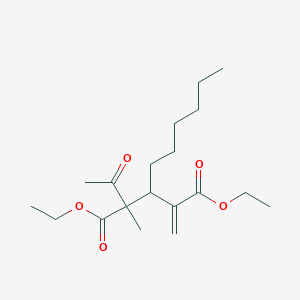
![3-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}propanoyl azide](/img/structure/B14378113.png)
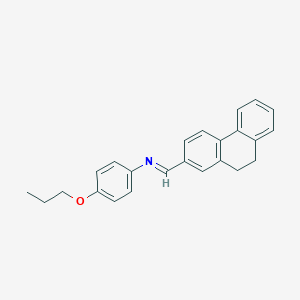
![3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B14378120.png)
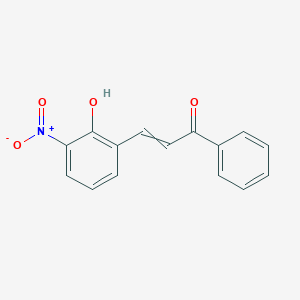


![[(1,1,3,3-Tetramethyl-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile](/img/structure/B14378141.png)
